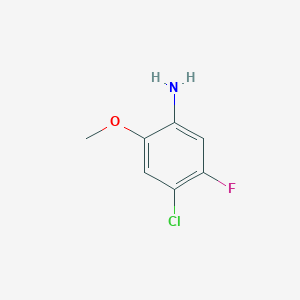

4-Chloro-5-fluoro-2-methoxyaniline

Description

Significance of Aniline (B41778) Derivatives in Organic Synthesis

Aniline derivatives are of paramount importance in the field of organic chemistry, serving as key intermediates and precursors in the synthesis of a wide range of commercially and scientifically significant molecules. bloomtechz.comwisdomlib.orgontosight.ai Their versatility stems from the reactive amino group, which can undergo various transformations such as diazotization, acylation, and alkylation. bloomtechz.com

Historically and in the present day, one of the most notable applications of aniline derivatives is in the production of dyes and pigments. bloomtechz.comontosight.ai Through diazotization reactions, the amino group can be converted into a diazonium salt, which is a vital intermediate in the synthesis of azo dyes. ontosight.aichemistrysteps.comwikipedia.org

In the pharmaceutical industry, aniline derivatives are fundamental building blocks for a multitude of drug molecules, including analgesics, antibacterial agents, and antihistamines. ontosight.aisci-hub.se For instance, the well-known analgesic paracetamol is synthesized from an aniline derivative. sci-hub.se Furthermore, these compounds are indispensable in the agrochemical sector for the production of herbicides, pesticides, and fungicides. bloomtechz.com The polymer industry also relies on aniline derivatives for manufacturing polyurethanes, which are used in plastics and thermal insulation. sci-hub.se

The ability to introduce different substituents onto the aniline ring allows for the fine-tuning of the molecule's electronic and steric properties, making aniline derivatives invaluable tools for creating complex molecular architectures and new materials. bloomtechz.comafit.edu

Overview of Halogenated and Alkoxy-Substituted Aniline Frameworks

The introduction of halogen and alkoxy groups onto the aniline framework gives rise to two important subclasses: halogenated and alkoxy-substituted anilines. These substituents significantly influence the chemical reactivity and physical properties of the parent aniline molecule. chemistrysteps.comafit.edu

Halogen atoms (fluorine, chlorine, bromine, iodine) are electron-withdrawing groups that decrease the basicity of the aniline. chemistrysteps.com The nature, number, and position of halogen substituents on the aromatic ring affect the molecule's metabolic pathways and can be crucial in the design of bioactive compounds. wur.nl Halogenated anilines are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govresearchgate.net For example, chloroanilines are prepared by the nitration of chlorobenzene (B131634) followed by reduction. wikipedia.org

Alkoxy groups (such as methoxy (B1213986), -OCH₃) are generally considered electron-donating groups, which increase the electron density of the benzene (B151609) ring and can make the arylamine more basic than aniline. chemistrysteps.com These groups can direct electrophilic substitution reactions and are often incorporated to enhance the biological activity of a molecule. nih.govasm.org Alkoxy-substituted anilines are also key intermediates in the synthesis of dyes and pharmaceuticals. nih.gov The transformation of both halogenated and alkoxy-substituted anilines can be achieved through chemical methods or enzymatic processes, for instance, using laccase enzymes. nih.govasm.org

The combination of both halogen and alkoxy substituents on the same aniline ring creates a molecule with a unique set of properties, often exploited in the development of specialized chemicals and materials.

Positioning of 4-Chloro-5-fluoro-2-methoxyaniline within Advanced Organic Chemistry

This compound is a polysubstituted aniline that embodies the characteristics of both halogenated and alkoxy-substituted frameworks. Its structure, featuring a chlorine atom, a fluorine atom, and a methoxy group on the aniline ring, makes it a highly functionalized and valuable intermediate in advanced organic synthesis.

This compound serves as a building block for the synthesis of more complex molecules in various fields of chemical research. angenechemical.com The presence of multiple, distinct functional groups allows for regioselective reactions, where one part of the molecule can be altered while leaving the others intact. This is a critical aspect of modern synthetic chemistry, enabling the construction of intricate molecular targets.

Specifically, the chlorine and fluorine atoms provide sites for nucleophilic substitution or cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. wikipedia.org The methoxy group, being electron-donating, influences the reactivity of the aromatic ring. The amino group can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups. wikipedia.org

Given its specific substitution pattern, this compound is a precursor for specialized applications, likely in the synthesis of targeted bioactive compounds in the pharmaceutical or agrochemical industries, where such highly substituted aromatic systems are often required.

Below is a table detailing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1268392-91-1 |

| Molecular Formula | C₇H₇ClFNO |

| Molecular Weight | 175.59 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-fluoro-2-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULHJMQJXYTTTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 5 Fluoro 2 Methoxyaniline

Precursor Synthesis and Functionalization Strategies

The construction of the 4-chloro-5-fluoro-2-methoxyaniline scaffold can be approached through various synthetic routes, primarily involving the sequential introduction of the desired substituents onto a benzene (B151609) ring. The order of these introductions is critical to ensure the correct final arrangement of the functional groups due to their directing effects in electrophilic aromatic substitution reactions.

Halogenation Pathways

The introduction of chlorine and fluorine atoms at specific positions on the aromatic ring is a key challenge in the synthesis of this compound. Regioselective halogenation procedures are employed to achieve the desired 4-chloro-5-fluoro substitution pattern.

One common strategy involves the chlorination of a precursor that already contains the fluoro and methoxy (B1213986) or amino functionalities. For instance, the direct chlorination of unprotected aniline (B41778) derivatives can be achieved with high regioselectivity for the para-position using copper(II) chloride in ionic liquids under mild conditions. This method avoids the need for protecting groups and harsh reagents beilstein-journals.org. In a typical procedure, a substituted aniline is reacted with CuCl2 in an ionic liquid such as 1-hexyl-3-methylimidazolium (B1224943) chloride.

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) |

| 2-Fluoroaniline | CuCl2 | 1-hexyl-3-methylimidazolium chloride | Ambient | 4 | 4-Chloro-2-fluoroaniline | 88 |

| 2-Methoxyaniline | CuCl2 | 1-hexyl-3-methylimidazolium chloride | Ambient | 3 | 4-Chloro-2-methoxyaniline | 93 |

This table presents data for the para-chlorination of related aniline derivatives, illustrating the feasibility of regioselective chlorination.

Another approach involves the chlorination of a precursor like 3-fluoroanisole. The methoxy group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director. Therefore, direct chlorination would likely lead to a mixture of isomers. To achieve the desired regioselectivity, a directing group strategy or a multi-step sequence involving Sandmeyer reaction on a suitably substituted aniline could be employed. For example, starting from 3-chloro-4-fluoroaniline, a Sandmeyer reaction could introduce a chloro group at a specific position.

The introduction of a fluorine atom can be accomplished through various methods, including electrophilic fluorination or nucleophilic aromatic substitution (Sandmeyer-type reaction). Electrophilic fluorination often employs reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® wikipedia.orgmdpi.com. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. For a precursor such as 4-chloro-2-methoxyaniline, the amino and methoxy groups are strongly activating and ortho-, para-directing. This would likely lead to fluorination at the positions ortho and para to these groups.

A more controlled method for introducing fluorine is the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. This method is particularly useful for introducing fluorine at a specific position. For example, a synthetic route to 4-chloro-2-fluoronitrobenzene (B1582716) starts from 3-chloroaniline (B41212), which undergoes acetylation, nitration, deprotection, diazotization, and subsequent reaction with hexafluorophosphoric acid followed by thermal decomposition to introduce the fluorine atom researchgate.net.

Introduction of the Methoxy Group

The methoxy group is typically introduced via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis wikipedia.orgmasterorganicchemistry.comyoutube.com. This reaction involves the O-alkylation of a phenol (B47542) with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. For the synthesis of this compound, a potential precursor would be 4-chloro-5-fluoro-2-nitrophenol. The phenolic hydroxyl group can be deprotonated with a suitable base like sodium hydride or potassium carbonate to form a phenoxide, which then acts as a nucleophile to displace the leaving group from the methylating agent prepchem.com.

| Phenolic Substrate | Methylating Agent | Base | Solvent | Temperature | Product |

| 3-chloro-4-nitrophenol | Dimethyl sulfate | NaH | THF | Reflux | 3-chloro-4-nitroanisole |

This table illustrates the Williamson ether synthesis for a structurally related nitrophenol.

Nitro Group Introduction and Reduction to Amine

The amino group in this compound is typically introduced by the reduction of a corresponding nitro compound. The nitro group is a strong deactivating group and a meta-director, which can be strategically used to direct other substituents before its reduction.

The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction, usually carried out with a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration is determined by the directing effects of the substituents already present on the ring.

A plausible synthetic route involves the nitration of a precursor like 3-chloro-4-fluoroanisole. The methoxy group is a strong ortho-, para-director, while the chloro and fluoro groups are weaker ortho-, para-directors. The nitration of 3-chloro-4-fluorobenzoic acid, a related compound, with a mixture of concentrated sulfuric acid and nitric acid at elevated temperatures yields 3-chloro-4-fluoro-5-nitrobenzoic acid, indicating that nitration can occur at the position ortho to the fluorine and meta to the chlorine . A similar outcome might be expected for 3-chloro-4-fluoroanisole.

Another potential precursor is 2-fluoro-1,4-dimethoxybenzene, which upon treatment with nitric acid at 0°C, selectively yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield mdpi.com. This demonstrates the powerful directing effect of the methoxy groups.

| Starting Material | Nitrating Agent | Solvent/Acid | Temperature (°C) | Time | Product | Yield (%) |

| 3-chloro-4-fluorobenzoic acid | HNO3/H2SO4 | - | 100 | 2 h | 3-chloro-4-fluoro-5-nitrobenzoic acid | 78 |

| 2-fluoro-1,4-dimethoxybenzene | HNO3 | - | 0 | 10 min | 1-fluoro-2,5-dimethoxy-4-nitrobenzene | 90 |

This table showcases nitration conditions for related substituted benzene derivatives.

Once the nitro group is in place, for example in 4-chloro-5-fluoro-2-methoxynitrobenzene, the final step is its reduction to an amine. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere nih.govmdpi.com. Other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid can also be employed researchgate.net. The choice of reducing agent is important to avoid side reactions, such as dehalogenation.

Catalytic Hydrogenation Reduction of Nitroaromatics

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups to amines. This process typically involves the use of a metal catalyst and a hydrogen source to effect the transformation. For the synthesis of this compound, the precursor 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene (B1362325) is subjected to hydrogenation.

A common catalyst for this transformation is Raney Nickel. The reaction is typically carried out in a solvent such as methanol (B129727) under a hydrogen atmosphere. The process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the reduction takes place.

A similar reaction is the preparation of 4-fluoro-2-methoxyaniline (B49241) from 4-fluoro-2-methoxy-1-nitrobenzene. In a representative procedure, 4-fluoro-2-methoxy-1-nitrobenzene is hydrogenated in an autoclave with methanol as the solvent and Raney Ni as the catalyst. google.com Hydrogen gas is introduced into the reactor at a controlled pressure. google.com The reaction is monitored for hydrogen consumption, and upon completion, the catalyst is filtered off to yield the desired aniline. google.com

Table 1: Representative Conditions for Catalytic Hydrogenation of a Related Nitroaromatic Compound

| Parameter | Value |

| Substrate | 4-fluoro-2-methoxy-1-nitrobenzene |

| Catalyst | Raney Ni |

| Solvent | Methanol |

| Hydrogen Pressure | 3.0 kgs |

| Temperature | 25-30°C |

| Reaction Time | 8-10 hours |

| Yield | 98.0% |

This data is for the synthesis of 4-fluoro-2-methoxyaniline and serves as a model for the synthesis of this compound. google.com

Chemical Reduction Methods (e.g., Hydrazine (B178648) Hydrate (B1144303) with Supported Catalysts)

Chemical reduction offers an alternative to catalytic hydrogenation, often with milder reaction conditions and different selectivity. A prominent method in this category is the use of hydrazine hydrate in the presence of a supported catalyst, such as palladium on carbon (Pd/C). This system is particularly effective for the selective reduction of nitro groups in molecules containing other reducible functional groups, such as halogens.

The reduction of halogenated nitroarenes with hydrazine hydrate and Pd/C is a versatile and efficient method. nih.gov The reaction can be performed under open reflux conditions, which has been shown to be highly selective for the nitro group reduction while preserving the halogen substituent. nih.gov The choice of heating method can influence the selectivity of the reaction; for instance, microwave heating might lead to different outcomes. nih.gov

Table 2: General Conditions for Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate

| Parameter | Value |

| Reducing Agent | Hydrazine hydrate |

| Catalyst | 5% Pd/C |

| Solvent | Methanol |

| Temperature | 80°C (reflux) |

| Reaction Time | 5 minutes |

These are general conditions that have been successfully applied to a variety of halogenated nitroarenes, suggesting their applicability to 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. nih.gov

Multistep Synthesis Approaches and Pathway Design

The synthesis of this compound can be approached through different strategic pathway designs, primarily categorized as linear and convergent syntheses.

Linear Synthesis Routes

A linear synthesis involves a sequential series of reactions where the product of one step becomes the starting material for the next. A plausible linear synthesis of this compound would start from a readily available substituted benzene derivative. For instance, one could envision a sequence starting with the chlorination and fluorination of a methoxy-substituted aromatic ring, followed by nitration and subsequent reduction. The order of these steps is crucial to ensure the correct regioselectivity of the final product.

Process Optimization and Scalability Considerations

Moving from a laboratory-scale synthesis to industrial production requires careful consideration of process optimization and scalability to ensure safety, efficiency, and cost-effectiveness.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients, offering advantages in terms of safety, efficiency, and scalability. The synthesis of anilines from nitroaromatics is well-suited for flow processes. nih.govnih.govacs.org

For the synthesis of a key precursor, 4-fluoro-2-methoxy-5-nitroaniline, a continuous flow process for the acetylation and nitration of 4-fluoro-2-methoxyaniline has been developed and scaled up. acs.org This process demonstrates the potential for continuous flow techniques in the synthesis of related compounds. The use of microreactors allows for precise control of reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. acs.org

The reduction of the nitro group can also be performed in a continuous flow setup. Metal-free reduction of nitro compounds to amines using trichlorosilane (B8805176) has been successfully demonstrated in a continuous-flow system, offering high yields and short reaction times. nih.gov Furthermore, biocatalytic reductions using immobilized nitroreductase in a packed-bed reactor present a sustainable and chemoselective alternative for the continuous synthesis of anilines. nih.govacs.org

Table 3: Comparison of Batch vs. Continuous Flow for Nitroarene Reduction

| Feature | Batch Process | Continuous Flow Process |

| Safety | Potential for thermal runaway with exothermic reactions. | Enhanced heat transfer and smaller reaction volumes improve safety. |

| Scalability | Scaling up can be challenging and require significant process redesign. | Scalability is often achieved by running the system for longer or by "numbering-up" reactors. |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Efficiency | May have lower space-time yields. | Can achieve higher space-time yields and throughput. acs.org |

The application of these continuous flow principles to the synthesis of this compound, particularly for the reduction of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene, holds significant promise for developing a safe, efficient, and scalable manufacturing process.

Catalyst Development and Application in Synthesis

The development of effective catalysts is crucial for the selective and efficient synthesis of halogenated anilines. The primary challenge lies in achieving complete reduction of the nitro group while preventing the hydrodehalogenation of the chloro and fluoro substituents.

Historically, various metal-based catalysts have been explored for the reduction of nitroaromatics. Noble metal catalysts, particularly those based on palladium (Pd) and platinum (Pt), are widely recognized for their high activity. For instance, palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of nitro compounds. Recent patent literature indicates that Pd/C is effective in the reduction of similar bromo-fluoro-methoxy-nitrobenzene compounds, suggesting its applicability for the synthesis of this compound google.com.

Beyond traditional palladium catalysts, research has focused on developing more cost-effective and selective catalyst systems. Nickel-based catalysts, such as Raney Ni, have been successfully employed in the synthesis of related compounds like 4-fluoro-2-methoxyaniline from its nitro precursor google.com. Nanostructured nickel catalysts have also shown high activity and selectivity in the hydrogenation of functionalized nitroarenes under mild conditions.

Iron-based catalysts are gaining attention as a more sustainable alternative. For example, ultra-small FeS₂ nanoparticles have demonstrated superior catalytic performance in the hydrogen transfer reduction of various nitroarenes, achieving high conversion and selectivity rsc.org. Another approach involves the use of iron(III) chloride in combination with hydrazine hydrate for the reduction of chloro-methoxy-nitrobenzene derivatives.

Recent advancements also include the development of sophisticated catalytic systems like Ru/UiO-66, which has shown good performance in the reduction of a variety of nitro compounds nih.gov. The choice of catalyst is often a trade-off between activity, selectivity, cost, and the specific functional groups present on the aromatic ring.

Table 1: Overview of Catalysts in the Synthesis of Substituted Anilines

| Catalyst | Precursor Type | Key Findings |

|---|---|---|

| Palladium on Carbon (Pd/C) | Halogenated Nitroaromatics | High activity, but risk of dehalogenation. |

| Raney Nickel (Raney Ni) | Fluoro-methoxy-nitrobenzene | Effective under hydrogen pressure, good yield. google.com |

| Iron(III) Chloride/Hydrazine Hydrate | Chloro-methoxy-nitrobenzene | Stoichiometric reductant system, effective for specific substrates. |

| Ultra-small FeS₂ Nanoparticles | Substituted Nitroarenes | High conversion and selectivity in hydrogen transfer reactions. rsc.org |

| Ru/UiO-66 | Various Nitroarenes | Good performance with formic acid as a hydrogen source. nih.gov |

Reaction Condition Tuning (Temperature, Solvent, Stoichiometry)

The optimization of reaction conditions is paramount to maximize the yield and purity of this compound. Key parameters that are typically tuned include temperature, solvent, and the stoichiometry of the reactants and catalyst.

Temperature: The reaction temperature significantly influences the rate of reaction and selectivity. For catalytic hydrogenations, temperatures can range from ambient to elevated levels. For instance, the hydrogenation of a bromo-fluoro-methoxy-nitrobenzene using a palladium on carbon catalyst is suggested to be conducted at a temperature of at least 50°C google.com. However, higher temperatures can sometimes promote undesirable side reactions, such as dehalogenation. Therefore, a careful balance must be struck. In the synthesis of 4-fluoro-2-methoxyaniline using Raney Ni, the reaction is initiated at 25-30°C, with a slight exotherm observed upon the introduction of hydrogen gas google.com.

Stoichiometry: The molar ratio of the nitroaromatic precursor to the hydrogen source and the catalyst loading are critical stoichiometric considerations. In catalytic hydrogenations, hydrogen gas is typically supplied in excess to drive the reaction to completion. The catalyst loading is usually a small percentage of the substrate by weight, and optimizing this can lead to a more cost-effective process. For reductions using chemical reductants like hydrazine hydrate, the stoichiometry is more defined, with a specific molar excess of the reducing agent required to ensure complete conversion of the nitro group.

Table 2: Impact of Reaction Conditions on the Synthesis of a Substituted Aniline

| Parameter | Condition A | Condition B | Condition C | Outcome |

|---|---|---|---|---|

| Catalyst | 5% Pd/C | 5% Pd/C | Raney Ni | Pd/C shows higher activity at lower temperatures. |

| Temperature | 25°C | 50°C | 50°C | Increased temperature with Pd/C leads to some dehalogenation. |

| Solvent | Methanol | Ethanol | Methanol | Ethanol provides slightly better solubility for the nitro precursor. |

| Pressure (H₂) | 1 atm | 5 atm | 5 atm | Higher pressure is beneficial for the Raney Ni catalyzed reaction. |

| Yield (%) | 85 | 92 (with 5% dehalogenation) | 90 | Condition B gives the highest yield but with a purity compromise. |

Theoretical and Computational Investigations of 4 Chloro 5 Fluoro 2 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Hartree-Fock and Density Functional Theory are employed to solve the Schrödinger equation, providing detailed information about the electronic structure.

The Hartree-Fock (HF) method is an ab initio calculation that provides a foundational understanding of a molecule's electronic structure. rsc.org In computational studies of related aromatic compounds, the HF method has been utilized for geometry optimization. For instance, in the analysis of similar chloro-fluoro-methoxy aniline (B41778) derivatives, structures were optimized using the HF method in conjunction with Dunning's correlation-consistent basis sets, such as cc-pVDZ. acs.orgnih.gov This level of theory has been shown to yield reliable geometric parameters, with average bond errors of 0.014 Å and angle errors of 0.8° when compared to experimental crystal structure data for analogous molecules. acs.orgnih.gov

While sometimes considered less accurate than DFT for certain properties, the HF method can be preferred for its consistency in specific predictions. For example, in studies of ozone reactions with various aromatic compounds, the HF method consistently located the Highest Occupied Molecular Orbital (HOMO) on the aromatic ring, a consistency not always found with DFT methods, making it the preferred method for that particular investigation. rsc.org

Density Functional Theory (DFT) has become a prevalent method for investigating the electronic properties of molecules due to its balance of accuracy and computational cost. pku.edu.cnresearchgate.net It is particularly effective for modeling electron correlation effects. Hybrid functionals, which incorporate a portion of the exact exchange from Hartree-Fock theory, are commonly used. uit.no

The choice of basis set is critical for the accuracy of DFT calculations. stackexchange.com For molecules containing halogens and second-row elements like 4-Chloro-5-fluoro-2-methoxyaniline, Pople-style basis sets such as 6-311++G(d,p) are frequently employed. This basis set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for accurately modeling bonding. Dunning's correlation-consistent basis sets, like cc-pVDZ, are also a standard choice. acs.orgnih.gov

Validation of computational methods is essential. A common approach is to compare calculated results with experimental data. For instance, computed vibrational spectra (FT-IR and FT-Raman) can be compared with experimentally measured spectra to validate the chosen functional and basis set. researchgate.net

Table 4.1: Common Basis Sets for DFT Calculations of Aromatic Amines

| Basis Set | Description | Common Application |

| 6-311++G(d,p) | Triple-zeta split-valence basis set with diffuse and polarization functions. | Used for modeling exchange-correlation effects and predicting electronic properties like HOMO-LUMO gaps. |

| cc-pVDZ | Correlation-consistent polarized valence, double-zeta. | Used for geometry optimization, providing reliable structural parameters. acs.orgnih.gov |

| aug-cc-pVnZ | Augmented correlation-consistent basis sets (where n=D, T, Q, etc.). | Provides higher accuracy, especially for properties involving long-range interactions. nih.gov |

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in this compound. The process of geometry optimization involves finding the minimum energy conformation on the potential energy surface. This analysis provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) Approaches

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates the chemical behavior of a molecule. Analyzing the electronic structure provides insights into reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov The HOMO-LUMO gap is directly related to the potential for intramolecular charge transfer (ICT), where electron density moves from the donor part of the molecule (associated with the HOMO) to the acceptor part (associated with the LUMO) upon electronic excitation. arxiv.org

In this compound, the electron-donating methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups are expected to contribute significantly to the HOMO, while the electron-withdrawing chloro (-Cl) and fluoro (-F) groups influence the LUMO. DFT calculations, often using the B3LYP functional, are employed to compute the energies of these orbitals and map their electron density distributions. kyoto-u.ac.jp This analysis reveals the sites most susceptible to electrophilic and nucleophilic attack.

Table 4.2: Illustrative Frontier Orbital Data from DFT Calculations on a Related Molecule (Donor-π-Acceptor Dye)

| Parameter | Energy (eV) | Significance |

| E(HOMO) | -5.50 | Represents the electron-donating ability; must be higher than the redox couple for efficient charge injection in some applications. nih.gov |

| E(LUMO) | -3.27 | Represents the electron-accepting ability; must be lower than the semiconductor's conduction band in solar cell applications. nih.gov |

| ΔE (HOMO-LUMO Gap) | 2.23 | Indicates electronic stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net |

Note: The data in Table 4.2 is for illustrative purposes based on a representative molecule from the literature and does not represent actual calculated values for this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for analyzing the electronic structure of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP visualizes the total electrostatic potential on the surface of a molecule, providing a map of its charge distribution. uni-muenchen.de This potential is calculated by considering the interaction energy of a positive point charge (a proton) with the molecule's nuclei and electrons at various points in space.

The MEP map is typically color-coded to indicate different potential regions. Regions with a negative potential, shown in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential, depicted in blue, are electron-poor and represent likely sites for nucleophilic attack. Green areas indicate regions of neutral potential.

Fukui Function and Reactivity Descriptors

To provide a more quantitative prediction of molecular reactivity, Fukui functions and other related reactivity descriptors are calculated using Density Functional Theory (DFT). The Fukui function, ƒ(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule. It helps to identify the most reactive sites within a molecule.

There are three main types of Fukui functions:

ƒ+(r): for nucleophilic attack (measures reactivity upon adding an electron).

ƒ-(r): for electrophilic attack (measures reactivity upon removing an electron).

ƒ0(r): for radical attack.

Vibrational Spectroscopy and Theoretical Correlation

Ab Initio and DFT Calculated Vibrational Frequencies

Computational methods, particularly ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), are powerful tools for calculating the vibrational frequencies of molecules. nih.govresearchgate.net These calculations provide a theoretical vibrational spectrum that is essential for the interpretation and assignment of experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.gov DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), have been shown to provide excellent agreement with experimental results for a wide range of organic molecules. researchgate.netnih.govnih.gov

For this compound, theoretical calculations would yield a set of harmonic vibrational frequencies corresponding to its fundamental modes of vibration. These would include stretching, bending, and torsional modes associated with the phenyl ring and its substituents, such as N-H stretching of the amino group, C-O stretching of the methoxy group, and vibrations involving the C-Cl and C-F bonds. However, specific theoretical frequency data for this compound is not available in the reviewed scientific literature.

Correlation with Experimental Infrared (FT-IR) and Raman (FT-Raman) Spectra

Experimental FT-IR and FT-Raman spectra provide a fingerprint of a molecule based on its vibrational modes. nih.govnih.gov However, assigning each observed band to a specific molecular vibration can be complex, especially for molecules with low symmetry. nih.gov This is where theoretical calculations become indispensable.

A standard procedure involves comparing the experimental FT-IR and FT-Raman spectra with the theoretically calculated vibrational frequencies. mdpi.com Calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To correct for this, the calculated frequencies are typically scaled using empirical scaling factors, which improves the correlation with the experimental data. researchgate.netmdpi.com A good agreement between the scaled theoretical frequencies and the observed spectral bands allows for a reliable and complete assignment of the vibrational modes. nih.govnih.gov While this is a standard and effective methodology, a direct comparison and correlation for this compound cannot be presented as the specific experimental and computational data is not documented in the available literature.

Potential Energy Distribution (PED) Analysis

While the correlation between theoretical and experimental frequencies provides a basis for vibrational assignment, a more detailed understanding is achieved through Potential Energy Distribution (PED) analysis. researchgate.netscience.gov PED provides a quantitative description of each normal vibrational mode in terms of the contributions from various internal coordinates (such as bond stretching, angle bending, and torsions). nih.gov

This analysis is crucial for complex molecules where vibrational modes are often coupled, meaning a single vibrational band may result from a mixture of several types of motion. nih.gov Programs like VEDA (Vibrational Energy Distribution Analysis) are used to perform these calculations. nih.gov The PED analysis clarifies the nature of each vibration, leading to unambiguous assignments. For this compound, a PED analysis would precisely characterize the vibrational modes, such as identifying the percentage contribution of C-C stretching, C-H in-plane bending, and other motions to each observed spectroscopic band. This level of detailed analysis for the title compound has not been reported in the surveyed literature. science.govbohrium.com

Thermochemical and Kinetic Studies (Computational)

Computational chemistry provides the means to investigate the thermodynamic properties of molecules without the need for experimental measurements. Using statistical thermodynamics in conjunction with the results from DFT calculations (optimized geometry and vibrational frequencies), it is possible to determine key thermochemical parameters. These include:

Enthalpy (H)

Entropy (S)

Gibbs Free Energy (G)

Heat Capacity (Cv)

These properties are crucial for understanding the stability of a molecule and predicting the feasibility and spontaneity of chemical reactions. For instance, by comparing the Gibbs free energy of different conformers, the most stable structure can be identified. nih.govresearchgate.net

Furthermore, computational methods can be applied to study the kinetics of reactions involving this compound. By locating transition state structures and calculating activation energies, reaction pathways and rates can be predicted. This provides valuable insights into the compound's reactivity and potential transformation mechanisms. While these computational studies are powerful, specific thermochemical and kinetic data for this compound are not available in the reviewed literature.

Reaction Pathway Energetics

In related systems, computational methods such as Density Functional Theory (DFT) are used to model reaction energetics. researchgate.net For a molecule like this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing chloro and fluoro groups would create a complex electronic environment influencing its reactivity. A computational study would likely investigate how these groups affect the stability of intermediates and the energy barriers for various reaction pathways.

Transition State Analysis

Detailed transition state analysis for reactions involving this compound is not available in the current body of scientific literature. Transition state analysis is a critical component of computational reaction mechanism studies, providing a picture of the highest energy point along a reaction coordinate. The geometry and electronic structure of the transition state determine the kinetic feasibility of a reaction.

For analogous reactions of other aniline derivatives, transition state theory is used to calculate kinetic isotope effects, which can be compared with experimental values to validate the proposed mechanism. acs.org Such analyses for this compound would involve locating the transition state structures for specific reactions, followed by frequency calculations to confirm they are first-order saddle points on the potential energy surface. This would reveal how the chloro, fluoro, and methoxy substituents stabilize or destabilize the transition state, thereby affecting the reaction rate.

Applications in Advanced Organic Synthesis As a Chemical Building Block

Synthesis of Complex Aromatic and Heterocyclic Systems

The distinct electronic and steric properties conferred by the substituents of 4-chloro-5-fluoro-2-methoxyaniline make it an ideal precursor for the synthesis of a wide range of complex aromatic and heterocyclic systems. The amino group provides a reactive handle for various transformations, while the halogen and methoxy (B1213986) groups can be retained in the final product or further modified.

While direct synthesis of quinolone scaffolds from this compound is not extensively documented in readily available literature, the synthesis of structurally related 4(1H)-quinolones from similar anilines is well-established, suggesting a strong potential for its use in this context. For instance, a closely related compound, 4-fluoro-3-methoxyaniline, has been successfully utilized in the synthesis of antimalarial 4(1H)-quinolone-3-diarylethers. nih.govacs.org The established Conrad-Limpach and Gould-Jacobs syntheses are common methods for constructing the quinolone core from anilines. rsc.orgmdpi.com

A general approach to synthesizing a 4(1H)-quinolone derivative from an aniline (B41778) precursor is outlined in the table below. This process typically involves the condensation of the aniline with a β-ketoester, followed by a thermal cyclization. nih.govacs.org

| Step | Reaction | Reagents and Conditions |

| 1 | Condensation | Aniline, β-ketoester (e.g., ethyl acetoacetate), acid catalyst (e.g., p-TsOH), reflux in a suitable solvent (e.g., benzene) with removal of water. |

| 2 | Thermal Cyclization | High temperature (e.g., 250 °C) in a high-boiling solvent (e.g., Dowtherm A). |

This methodology highlights the feasibility of employing this compound as a starting material to generate novel, highly functionalized quinolone derivatives with potential applications in medicinal chemistry. The presence of the chloro, fluoro, and methoxy groups on the resulting quinolone scaffold would offer opportunities for further structural diversification and modulation of biological activity. google.comsigmaaldrich.com

This compound serves as a key building block in the synthesis of various substituted pyrimidine (B1678525) derivatives. These nitrogen-containing heterocycles are of significant interest due to their prevalence in biologically active molecules, including kinase inhibitors used in anticancer therapies. googleapis.comsigmaaldrich.com

For example, 4-fluoro-2-methoxyaniline (B49241) is a precursor in the preparation of 2-(2,4,5-substituted-anilino)pyrimidine compounds. google.com Furthermore, the synthesis of 4-chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine (B12078116) has been described, showcasing the utility of related aniline derivatives in constructing complex pyrimidine systems. evitachem.com The general synthetic strategy often involves the reaction of the aniline with a suitably substituted pyrimidine, such as a di-chloropyrimidine, leading to the formation of an N-arylated pyrimidine. nih.gov

| Reactant 1 | Reactant 2 | Product Class |

| This compound (or related anilines) | Substituted dihalopyrimidine (e.g., 2,4-dichloro-5-fluoropyrimidine) | Substituted aminopyrimidines |

The resulting aminopyrimidine derivatives can be further elaborated to access a diverse range of structures with potential applications in drug discovery and materials science. sigmaaldrich.com

The inherent trifunctional nature of this compound makes it an excellent starting material for the synthesis of polyfunctionalized arenes. angenechemical.com These are aromatic compounds bearing multiple functional groups, which are valuable intermediates in the preparation of complex target molecules. The amino, chloro, fluoro, and methoxy groups can each be selectively manipulated or can direct further substitution reactions, allowing for precise control over the final structure.

A key application lies in its use as a precursor for more complex building blocks. For instance, 4-chloro-2-fluoro-5-methoxyaniline (B79500) can be converted to 1-bromo-4-chloro-2-fluoro-5-methoxybenzene, a tetrasubstituted arene, through a Sandmeyer-type reaction. googleapis.com This transformation replaces the amino group with a bromine atom, yielding a versatile intermediate for further cross-coupling reactions.

| Starting Material | Reaction | Product |

| 4-Chloro-2-fluoro-5-methoxyaniline | Diazotization followed by bromination (e.g., with NaNO₂, HBr) | 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene |

This example demonstrates how the functionalities of this compound can be strategically transformed to create even more complex and synthetically useful polyfunctionalized aromatic compounds.

Role in the Development of Fine Chemicals

This compound plays a significant role as an intermediate in the production of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. angenechemical.com Its utility extends to the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and other specialty chemicals. chemicalbook.com

The compound's structure is incorporated into larger molecules to impart specific properties. For example, related methoxyanilines are used in the synthesis of CXCR2 antagonists and CD4-gp120 binding inhibitors. chemicalbook.com The presence of the halogen and methoxy groups can influence the lipophilicity, metabolic stability, and binding interactions of the final product, making it a valuable component in the design of new chemical entities.

Strategy for Introducing Halogen and Methoxy Functionalities into Target Molecules

The use of this compound represents a strategic approach to incorporating a specific arrangement of halogen and methoxy functionalities into a target molecule. This "building block" strategy is often more efficient and provides better control over regioselectivity compared to the stepwise introduction of these functional groups onto a simpler aromatic ring.

The electron-donating methoxy group and the electron-withdrawing halogen atoms influence the reactivity of the aromatic ring, which can be exploited in subsequent synthetic transformations. The fluorine atom, in particular, can enhance the metabolic stability and binding affinity of a drug molecule. The chloro and fluoro groups also provide sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

Utilization in Combinatorial Chemistry Libraries (conceptual, based on related patents)

Conceptually, this compound is a highly suitable building block for the generation of combinatorial chemistry libraries. Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, which can then be screened for biological activity. google.com

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. For 4-Chloro-5-fluoro-2-methoxyaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by two-dimensional techniques, is required for unambiguous signal assignment.

While specific, experimentally verified spectral data for this compound is not widely published, the expected spectral features can be predicted based on the electronic effects of the substituents on the aniline (B41778) ring. The methoxy (B1213986) (-OCH₃) group is an electron-donating group, while the chloro (-Cl) and fluoro (-F) groups are electron-withdrawing.

In the ¹H NMR spectrum, the protons on the aromatic ring, the methoxy group, and the amine group will give rise to distinct signals. The aromatic region is expected to show two signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments. The proton at position 6 (adjacent to the fluorine) and the proton at position 3 (between the methoxy and chloro groups) will exhibit splitting due to coupling with each other and, significantly, with the ¹⁹F atom. This H-F coupling is a key diagnostic feature. The amine (-NH₂) protons typically appear as a broad singlet, and the methoxy (-OCH₃) protons will be a sharp singlet, usually further upfield than the aromatic signals.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 6.5 - 7.0 | Doublet of doublets (dd) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 2-4 Hz |

| H-6 | 6.8 - 7.3 | Doublet of doublets (dd) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 9-11 Hz |

| -NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | N/A |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached substituents. The carbon atoms bonded to the electronegative fluorine, chlorine, and oxygen atoms will be significantly affected. Notably, the signals for the carbon atoms bearing the fluorine (C-5) and its neighbors (C-4, C-6) will appear as doublets due to ¹³C-¹⁹F coupling. The magnitude of the coupling constant (¹JCF, ²JCF, ³JCF) provides valuable information for assigning these signals.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 (-NH₂) | 140 - 145 | Doublet | ³J(C-F) ≈ 2-5 Hz |

| C-2 (-OCH₃) | 148 - 152 | Doublet | ³J(C-F) ≈ 8-12 Hz |

| C-3 | 100 - 105 | Doublet | ⁴J(C-F) ≈ 1-3 Hz |

| C-4 (-Cl) | 115 - 120 | Doublet | ²J(C-F) ≈ 20-25 Hz |

| C-5 (-F) | 155 - 160 | Doublet | ¹J(C-F) ≈ 240-260 Hz |

| C-6 | 110 - 115 | Doublet | ²J(C-F) ≈ 18-22 Hz |

| -OCH₃ | 55 - 60 | Singlet | N/A |

The ¹⁹F NMR spectrum is a simple yet powerful tool for fluorinated compounds. For this compound, it is expected to show a single signal, as there is only one fluorine atom in the molecule. This signal will be split into a doublet of doublets due to coupling with the two aromatic protons, H-3 and H-6. The chemical shift provides information about the electronic environment of the fluorine atom. The presence of both an electron-donating methoxy group and an electron-withdrawing chloro group on the same ring influences this shift.

To confirm the assignments made from one-dimensional spectra, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two aromatic protons (H-3 and H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the H-3 and H-6 signals to their respective C-3 and C-6 signals and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be critical for assigning the quaternary (non-protonated) carbons by observing correlations from protons like H-3 to C-1, C-2, and C-5, and from the methoxy protons to C-2.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers clues to its structure through analysis of its fragmentation patterns. For this compound (Molecular Weight: 175.59 g/mol ), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺˙ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

The fragmentation in the mass spectrometer would likely proceed through several established pathways for aromatic amines and halogenated compounds. hnxb.org.cn

Loss of a methyl radical: A common fragmentation for methoxy-substituted aromatics is the loss of a methyl group (•CH₃) from the molecular ion to form a stable phenoxonium ion at [M-15]⁺.

Loss of carbon monoxide: The resulting [M-15]⁺ ion could then lose carbon monoxide (CO) to yield a fragment at [M-43]⁺.

Loss of chlorine: Fragmentation involving the loss of a chlorine atom (•Cl) is also a possible pathway.

Predicted Mass Spectrometry Fragmentation

| Ion | Proposed Formula | m/z (for ³⁵Cl) | Description |

| [M]⁺˙ | [C₇H₇ClFNO]⁺˙ | 175 | Molecular Ion |

| [M+2]⁺˙ | [C₇H₇³⁷ClFNO]⁺˙ | 177 | Isotope peak for ³⁷Cl |

| [M-15]⁺ | [C₆H₄ClFNO]⁺ | 160 | Loss of methyl radical (•CH₃) |

| [M-43]⁺ | [C₅H₄ClFN]⁺ | 132 | Loss of •CH₃ followed by CO |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide definitive proof of the substitution pattern on the aromatic ring, as well as exact bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding involving the amine group) in the crystal lattice.

As of now, there is no publicly available crystal structure for this compound or its co-crystals in major crystallographic databases. If a suitable single crystal of the compound could be grown, an X-ray diffraction experiment would provide an unambiguous confirmation of its molecular structure, complementing the data obtained from NMR and mass spectrometry.

Future Research Directions and Perspectives

Novel Synthetic Methodologies (e.g., Green Chemistry approaches)

The traditional synthesis of substituted anilines often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research is increasingly focused on developing novel synthetic methodologies that align with the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of less toxic substances.

For halogenated and methoxylated anilines, research into greener synthetic pathways is a key objective. This includes exploring catalytic systems that can achieve high selectivity and yield under milder conditions. For instance, the selective fluorination of aromatic compounds, a critical step in the synthesis of molecules like 4-Chloro-5-fluoro-2-methoxyaniline, is an area ripe for innovation. The use of safer, low-toxicity fluorinating agents and catalysts, such as perfluorosulfonyl fluorides, represents a promising avenue. google.com Similarly, "green" fluorination techniques employing ionic liquids as reaction media are being investigated to enhance selectivity and reduce the environmental impact compared to traditional methods. lookchem.com

The development of one-pot syntheses and the reduction of protection-deprotection steps are also critical. Current methods often require protecting the reactive amine group before performing other substitutions on the aromatic ring. google.com Research into chemoselective reagents and catalysts that can directly functionalize the desired position without the need for protecting groups would represent a major advancement in efficiency and sustainability.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Feature | Traditional Synthesis | Potential Green Chemistry Approaches |

| Reagents | Often involves harsh acids (H₂SO₄), fuming nitric acid, and stoichiometric reagents. acs.org | Use of milder catalysts, safer fluorinating agents, and enzymatic transformations. google.com |

| Solvents | Use of volatile organic compounds (VOCs) like dichloromethane. | Application of ionic liquids, supercritical fluids, or water as reaction media. lookchem.com |

| Process | Multi-step batch processes with intermediate isolation and purification. google.com | Continuous flow synthesis, one-pot reactions, and telescoped processes. acs.org |

| Efficiency | Can have lower atom economy and generate more waste. | Higher atom economy, reduced waste, and improved energy efficiency. |

| Safety | Risks associated with thermal runaway in exothermic reactions like nitration. acs.org | Enhanced safety through better process control in microreactors. acs.org |

Expanded Applications in Advanced Material Science Precursors

While this compound and its isomers serve as valuable intermediates in medicinal chemistry, their potential as precursors for advanced materials remains an area with significant room for exploration. The unique substitution pattern on the aniline (B41778) ring—containing chloro, fluoro, and methoxy (B1213986) groups—imparts specific electronic and steric properties that can be harnessed to create novel materials with tailored functionalities.

Future research could focus on incorporating this aniline derivative into the synthesis of high-performance polymers, organic light-emitting diodes (OLEDs), and specialized dyes and pigments. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy, amino) groups can influence the electronic bandgap and charge-transport properties of resulting materials, making them suitable for optoelectronic applications.

For example, substituted anilines are foundational building blocks for conducting polymers and electroactive materials. By polymerizing this compound or using it as a monomer in copolymerizations, it may be possible to create new materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics. The fluorine atom, in particular, is known to enhance the stability and performance of organic electronic materials.

Furthermore, this compound can serve as a scaffold for creating complex molecular architectures for applications in sensing and diagnostics. The reactive amine group allows for facile derivatization, enabling the attachment of chromophores or fluorophores to create chemosensors capable of detecting specific analytes. The halogen and methoxy substituents can be used to fine-tune the sensor's selectivity and sensitivity.

Further Elucidation of Complex Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new transformations. Computational chemistry and advanced spectroscopic techniques are powerful tools for elucidating the intricate details of reaction pathways, transition states, and the influence of substituents on reactivity.

Computational studies on substituted anilines have already provided valuable insights into various reactions. For example, density functional theory (DFT) calculations have been used to study intramolecular radical additions to anilines, revealing the importance of polar effects and the matching of nucleophilicity and electrophilicity for achieving high reaction rates. beilstein-journals.org Similar computational approaches can be applied to predict the regioselectivity of electrophilic substitutions on the this compound ring, which is often a challenge in multi-substituted aromatics.

Kinetic and mechanistic studies of palladium-catalyzed amination reactions involving substituted anilines have shown a dependence on the electronic properties of both the aryl halide and the aniline. nih.gov Understanding these relationships for this compound would facilitate the development of more efficient cross-coupling reactions to build more complex molecules.

Future research should also focus on the computational and experimental investigation of:

Oxidation Potentials: The one-electron oxidation potentials of substituted anilines are critical for understanding their behavior in electrochemical applications and in reactions involving single-electron transfer. rsc.org

Bond Dissociation Energies: Calculating the N-H bond dissociation energy can provide insights into the molecule's antioxidant potential and its reactivity in hydrogen atom transfer (HAT) reactions. researchgate.net

Table 2: Key Parameters for Mechanistic Studies

| Parameter | Significance | Relevant Research |

| Reaction Kinetics | Determines reaction rates and the influence of catalyst/reagent concentrations. | Rate studies on Pd-catalyzed amination show a reliance on electron-poor aryl chlorides. nih.gov |

| Transition State Energies | Helps to understand the energy barriers of reaction pathways and predict product distribution. | Computational studies have identified transition state structures in radical additions. researchgate.net |

| Oxidation Potentials | Predicts behavior in electrochemical systems and electron transfer reactions. | DFT can be used to compute one-electron oxidation potentials in aqueous solutions. rsc.org |

| Substituent Constants | Quantifies the electronic and steric effects of the chloro, fluoro, and methoxy groups. | Correlations between substituent constants and properties like pKa have been established for anilines. rsc.org |

Integration with Machine Learning for Predictive Synthesis and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. For a compound like this compound, ML models can be employed to predict optimal reaction conditions, discover novel synthetic routes, and forecast the properties of new derivatives.

Recent advancements have demonstrated the power of ML in predicting reaction yields and outcomes with high accuracy, sometimes even surpassing human intuition. mdpi.comnih.gov By training algorithms on large datasets of chemical reactions, it is possible to build models that can predict the success of a given transformation involving this compound with a new set of reagents or under different conditions. researchgate.net This can dramatically reduce the number of experiments needed, saving time and resources.

Predictive Synthesis:

Retrosynthesis: AI-powered tools can propose viable synthetic pathways for complex target molecules derived from this compound. mdpi.com

Reaction Optimization: Machine learning algorithms, coupled with automated robotic systems, can rapidly screen a vast reaction space to identify optimal conditions (e.g., catalyst, solvent, temperature) for a specific transformation. nih.gov A case study on aniline synthesis demonstrated that a neural network model could reduce reactor failures by 40% by predicting issues from sensor data. data-science-ua.com

Property Prediction:

Structure-Property Relationships: ML models can be trained to predict the physical, chemical, and biological properties of new molecules based on their structure. For example, models can predict the reaction equilibrium constants for amines with high accuracy. acs.org

Materials Discovery: By predicting the properties of polymers or other materials derived from this compound, researchers can computationally screen for candidates with desired characteristics before committing to their synthesis.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Chloro-5-fluoro-2-methoxyaniline, and how do substituent positions influence reactivity?

- Methodological Answer : Synthesis typically involves multi-step halogenation and methoxylation of aniline derivatives. Key factors include:

- Temperature Control : Maintaining 0–5°C during diazotization to avoid decomposition of intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates, while methanol aids in methoxylation .

- Substituent Effects : The chloro and fluoro groups at positions 4 and 5 direct electrophilic substitution to the ortho/para positions, requiring careful protection/deprotection strategies .

Q. How can researchers characterize the purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min; retention time ~8.2 min .

- NMR Spectroscopy : Distinct peaks for aromatic protons (δ 6.8–7.2 ppm), methoxy group (δ 3.8 ppm), and amine protons (δ 4.5 ppm, broad) .

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values (C: 50.8%, H: 3.8%, N: 8.5%) .

Q. What are the solubility properties of this compound, and how can they be modified for reaction compatibility?

- Methodological Answer :

- Base Solubility : Slightly soluble in water (0.2 g/L at 25°C); better solubility in ethanol or DCM .

- Salt Formation : Convert to hydrochloride salt (e.g., using HCl/EtOH) to improve aqueous solubility for biological assays .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, OMe) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The chloro and fluoro groups reduce electron density at the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability .

- Methoxylation Impact : The methoxy group donates electrons via resonance, activating specific positions for Suzuki-Miyaura coupling (e.g., with aryl boronic acids at position 2) .

- Case Study : Pd-catalyzed coupling yields drop from 85% to 62% when methoxy is replaced with methyl due to reduced electron donation .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Data Triangulation : Compare reaction conditions (e.g., catalyst loading, solvent purity) across studies. For example, yields >80% require anhydrous DMF and Pd(PPh₃)₄ .

- Troubleshooting : Low yields (<50%) often stem from moisture-sensitive intermediates; use molecular sieves or Schlenk techniques .

- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., temperature vs. catalyst type) in conflicting datasets .

Q. What strategies mitigate instability of this compound under oxidative conditions?

- Methodological Answer :

- Additive Use : Add 0.1% BHT (butylated hydroxytoluene) to prevent radical-mediated degradation .

- Inert Atmosphere : Conduct reactions under argon/N₂ to block oxidation of the amine group .

- Derivatization : Convert the amine to a stable acetylated derivative (e.g., using acetic anhydride) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.